Triacontanedioic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

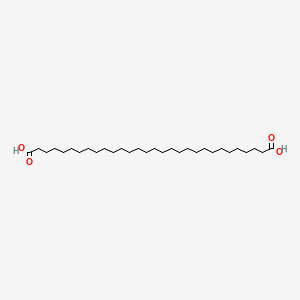

Triacontanedioic acid is a very long-chain fatty acid.

Aplicaciones Científicas De Investigación

Plant Growth and Development

Triacontanol (TRIA) is primarily known for its role as a natural plant growth regulator. It has shown significant improvements in various crops' growth, yield, photosynthesis, protein synthesis, and nutrient uptake. For instance, TRIA application enhanced growth and yield in rice and maize by increasing free amino acids, reducing sugars, and soluble protein levels. This suggests that TRIA can exploit the genetic potential of plants to a great extent (Naeem, Khan, & Moinuddin, 2012).

Micropropagation of Woody Plants

Triacontanol has been effective in the micropropagation of woody plants, such as apple and sour cherry rootstocks. It increased the number of shoots, fresh weight, root number, and chlorophyll content, enhancing overall plant health (Tantos et al., 2001).

Stress Signalling and Biochemical Modifications

TRIA plays a role in signal transduction under stress and can enhance the biosynthesis of secondary metabolites in plants. Its application has shown to increase shoot dry weight, chlorophyll content, antioxidant enzyme activities, and total polyphenol level in plant cultures, indicating its potential in biotechnological applications (Weremczuk-Jezyna et al., 2022).

Regulation of Plant Physiological Attributes

TRIA has demonstrated significant effects on the growth and physiological attributes of medicinal plants like mint (Mentha arvensis L.), increasing yield and content of active constituents such as menthol and methone (Naeem et al., 2011).

Lipid Peroxidation Inhibition

In various systems like isolated chloroplasts and egg lecithin liposomes, TRIA has inhibited lipid peroxidation, indicating its potential as a natural compound with therapeutic applications (Ramanarayan et al., 2000).

Unconventional Plant Growth Regulator

TRIA extracted from green tea leaves has been evaluated as a non-conventional plant growth regulator for applications such as spinach tissue culture. This research underscores its role as a natural alternative to synthetic plant growth regulators (Sontakke et al., 2018).

Interaction with Other Compounds in Plant Systems

The interaction of TRIA with other compounds like nitric oxide and its effects on alleviating oxidative stress in plants under toxic conditions like arsenic exposure has been studied, revealing its multifaceted role in plant biology (Asadi Karam et al., 2017).

Propiedades

Número CAS |

6708-53-8 |

|---|---|

Fórmula molecular |

C30H58O4 |

Peso molecular |

482.8 g/mol |

Nombre IUPAC |

triacontanedioic acid |

InChI |

InChI=1S/C30H58O4/c31-29(32)27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30(33)34/h1-28H2,(H,31,32)(H,33,34) |

Clave InChI |

JADFUOUIMWDTFX-UHFFFAOYSA-N |

SMILES |

C(CCCCCCCCCCCCCCC(=O)O)CCCCCCCCCCCCCC(=O)O |

SMILES canónico |

C(CCCCCCCCCCCCCCC(=O)O)CCCCCCCCCCCCCC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[3-Acetamido-5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B1623036.png)